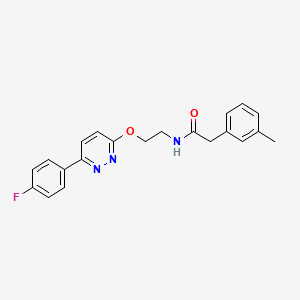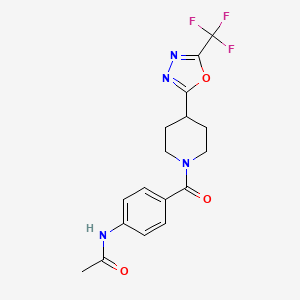
N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic chemical compound noted for its utility in various scientific and industrial applications. Its unique structural composition and reactive properties make it a subject of interest in chemical, biological, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide often involves multi-step organic reactions. The starting materials typically include 5-(trifluoromethyl)-1,3,4-oxadiazole and piperidine derivatives. The synthesis process begins with the acylation of the oxadiazole ring, followed by a piperidine introduction through nucleophilic substitution. Final steps involve coupling with phenylacetic acid under controlled conditions, typically using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce production costs. This often involves the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring.
Reduction: Reduction reactions are less common but can target the oxadiazole ring under specific conditions.
Substitution: The phenylacetamide moiety makes it prone to substitution reactions, particularly nucleophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
From Oxidation: Oxidized derivatives with altered functional groups on the piperidine ring.
From Reduction: Reduced oxadiazole derivatives with potential changes in the trifluoromethyl group.
From Substitution: Varied aromatic substitutions leading to derivatives with different substituent groups on the phenyl ring.
Scientific Research Applications
N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is widely researched for its applications across several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule, affecting certain biological pathways.
Medicine: Explored for its therapeutic potential, especially in relation to its anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacturing of specialized polymers and materials with unique physical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The oxadiazole ring plays a critical role in its activity, often interacting with active sites of target proteins.
Comparison with Similar Compounds
N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is compared with similar compounds like:
N-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
N-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine
These compounds share the trifluoromethyl-oxadiazole core but differ in their substituent groups, influencing their reactivity and applications. This compound stands out for its balanced properties, making it versatile for diverse applications.
Care to delve deeper into any of these sections?
Properties
IUPAC Name |
N-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-10(25)21-13-4-2-12(3-5-13)15(26)24-8-6-11(7-9-24)14-22-23-16(27-14)17(18,19)20/h2-5,11H,6-9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEIILFIIFDWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)

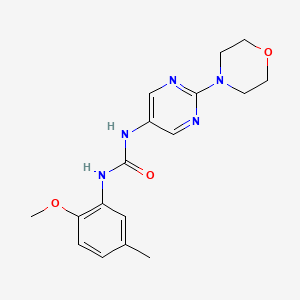


![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
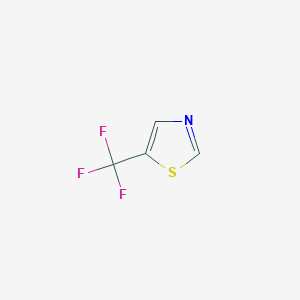


![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)
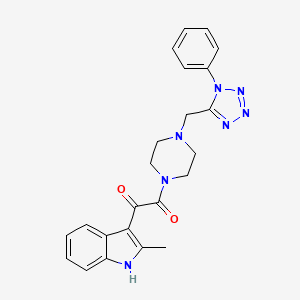
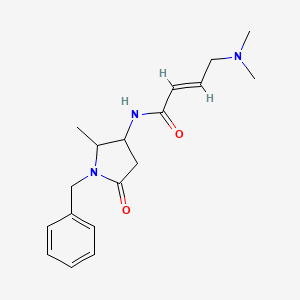
![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)
